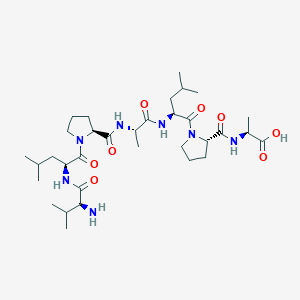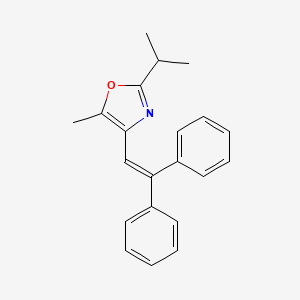
4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a diphenylethenyl group, a methyl group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenylethenyl ketone with an appropriate amine and a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(2,2-Diphenylethenyl)-4,4-diphenyl-2-propan-2-yl-3-buten-1-ol: Shares the diphenylethenyl group but differs in the overall structure and functional groups.
3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole: Contains a similar diphenylethenyl group but is based on a carbazole scaffold.
Uniqueness
4-(2,2-Diphenylethenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole is unique due to its specific combination of substituents on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
827302-99-8 |
|---|---|
分子式 |
C21H21NO |
分子量 |
303.4 g/mol |
IUPAC名 |
4-(2,2-diphenylethenyl)-5-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C21H21NO/c1-15(2)21-22-20(16(3)23-21)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3 |
InChIキー |
IUBWYMOHASHHKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C(C)C)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)

![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
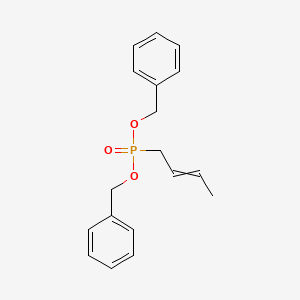

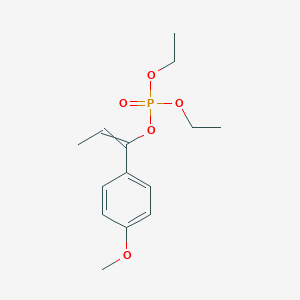

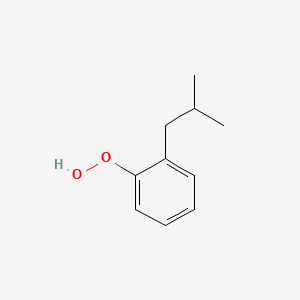
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
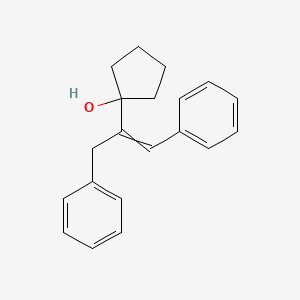
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
